

"Methyl 4-hydroxybutanoate" chemical structure and formula

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Compound of Interest

Compound Name: **Methyl 4-hydroxybutanoate**

Cat. No.: **B032905**

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An In-depth Technical Guide to **Methyl 4-hydroxybutanoate**

This technical guide provides a comprehensive overview of **Methyl 4-hydroxybutanoate**, a versatile organic compound with applications in pharmaceutical research and chemical synthesis. The document details its chemical structure, physical and chemical properties, synthesis protocols, and analytical methodologies, tailored for researchers, scientists, and professionals in drug development.

Chemical Identity and Structure

Methyl 4-hydroxybutanoate is an ester of 4-hydroxybutanoic acid and methanol.^[1] It is also recognized by several synonyms, including 4-Hydroxybutanoic acid methyl ester and 4-Hydroxybutyric acid methyl ester.^{[2][3]} Its unique bifunctional nature, possessing both a hydroxyl and a methyl ester group, makes it a valuable intermediate in organic synthesis.^{[1][2]}

Chemical Formula: C₅H₁₀O₃^{[3][4][5]}

Molecular Structure: The structure consists of a four-carbon chain with a hydroxyl group at one terminus (C4) and a methyl ester group at the other (C1).

Structural Identifiers:

- SMILES: O=C(OC)CCCO^{[2][4]}
- InChI: InChI=1S/C5H10O3/c1-8-5(7)3-2-4-6/h6H,2-4H2,1H3^{[2][6][7]}

- InChI Key: JUYVXCGKMCYNBN-UHFFFAOYSA-N[6]

Physicochemical Properties

Methyl 4-hydroxybutanoate is typically a colorless to pale yellow liquid with a characteristic fruity odor.[2][8] A summary of its key physical and chemical properties is presented below.

Property	Value	Reference(s)
Molecular Weight	118.13 g/mol	[4][5][7]
CAS Number	925-57-5	[3][4][6]
Appearance	Colorless to pale yellow clear liquid	[2]
Boiling Point	190.9 ± 23.0 °C at 760 mmHg	[8]
Flash Point	77.4 ± 15.4 °C	
Density	1.1 ± 0.1 g/cm³	[9][10]
Vapor Pressure	0.1 ± 0.8 mmHg at 25°C	
Water Solubility	3.712e+05 mg/L at 25 °C (estimated)	
LogP	-0.10 to -0.06	[4][8]
Refractive Index	1.423	[10]

Experimental Protocols

Synthesis of Methyl 4-hydroxybutanoate

Several synthetic routes are available for the preparation of **Methyl 4-hydroxybutanoate**. A common and efficient method involves the acid-catalyzed ring-opening of γ -butyrolactone (GBL) with methanol.[1]

Protocol: Acid-Catalyzed Synthesis from γ -Butyrolactone

Objective: To synthesize **Methyl 4-hydroxybutanoate** via the ring-opening of γ -butyrolactone.

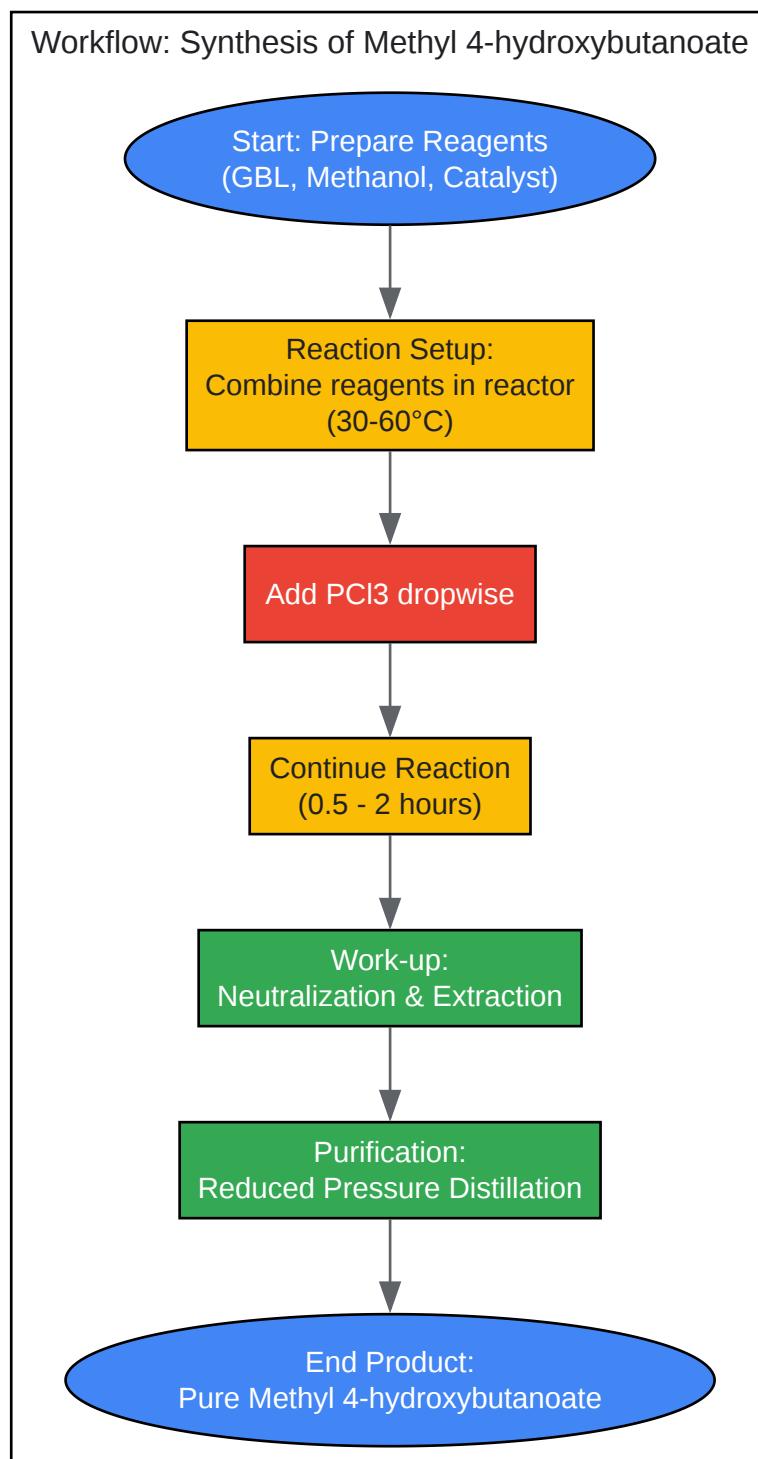
Materials:

- γ -Butyrolactone (GBL)
- Methanol (anhydrous)
- Acidic Catalyst (e.g., Zinc Chloride or concentrated Sulfuric Acid)
- Phosphorus Trichloride (PCl_3)
- Reaction vessel (round-bottom flask) equipped with a reflux condenser and dropping funnel
- Magnetic stirrer and heating mantle

Procedure:

- To a clean, dry reactor, add γ -butyrolactone, methanol, and the chosen acidic catalyst (e.g., zinc chloride).[1]
- Stir the mixture under normal atmospheric pressure at a controlled temperature between 30-60°C.[1]
- Add phosphorus trichloride dropwise to the reaction mixture using a dropping funnel.[1]
- After the complete addition of PCl_3 , continue the reaction with stirring for an additional 0.5 to 2 hours.[1]
- Upon completion, the reaction mixture can be worked up by neutralization, extraction with a suitable organic solvent (e.g., ethyl acetate), and subsequent purification.
- Purification is typically achieved by distillation under reduced pressure to yield pure **Methyl 4-hydroxybutanoate**.[11]

Below is a workflow diagram illustrating this synthetic process.



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Caption: Workflow for the synthesis of **Methyl 4-hydroxybutanoate**.

Analytical Methodology

High-Performance Liquid Chromatography (HPLC) is a suitable technique for the analysis and quantification of **Methyl 4-hydroxybutanoate**. While a specific method for this exact compound is not detailed in the provided results, a general Reversed-Phase HPLC (RP-HPLC) protocol can be adapted from methods for similar analytes.[\[12\]](#)[\[13\]](#)

Protocol: RP-HPLC Analysis

Objective: To detect and quantify **Methyl 4-hydroxybutanoate** in a sample matrix.

Instrumentation & Materials:

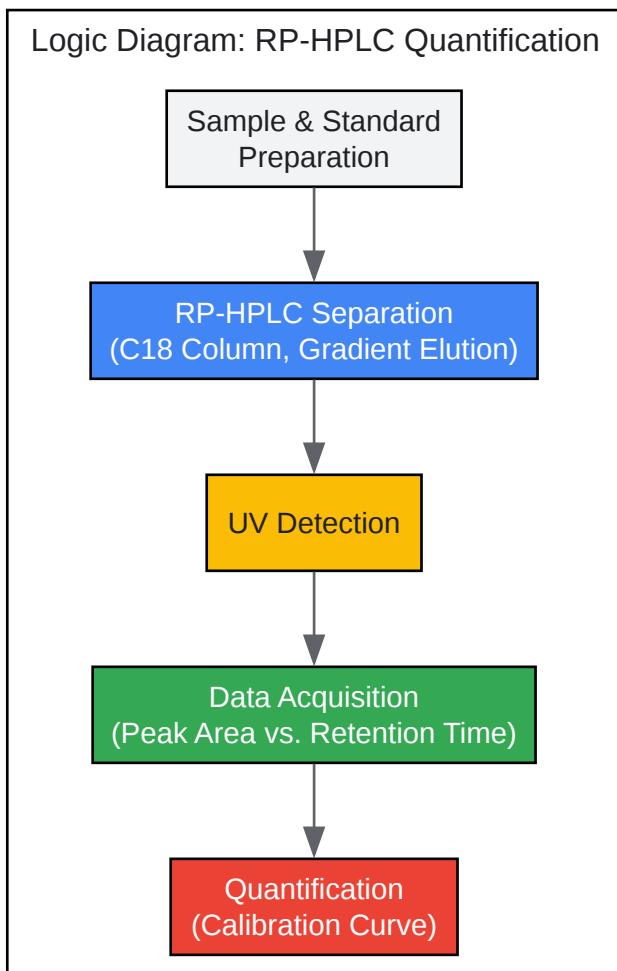
- HPLC system with a UV detector
- Reversed-phase C18 column (e.g., 25 cm × 4.6 mm, 5-μm particle size)[\[12\]](#)
- Mobile Phase: Acetonitrile and Water (with 0.1% Trifluoroacetic Acid)[\[12\]](#)
- **Methyl 4-hydroxybutanoate** standard for calibration
- Sample dissolved in a suitable solvent (e.g., mobile phase)

Procedure:

- Preparation of Mobile Phase: Prepare the mobile phase constituents. A gradient elution may be necessary to separate the analyte from matrix interferences. A typical gradient could be from 100% water (0.1% TFA) to 70% water / 30% acetonitrile (0.1% TFA) over 15 minutes.[\[12\]](#)
- System Equilibration: Equilibrate the C18 column with the initial mobile phase composition until a stable baseline is achieved.
- Calibration: Prepare a series of standard solutions of **Methyl 4-hydroxybutanoate** of known concentrations. Inject each standard and record the peak area to construct a calibration curve.
- Sample Analysis: Inject the prepared sample solution into the HPLC system.

- Data Analysis: Identify the peak corresponding to **Methyl 4-hydroxybutanoate** by comparing its retention time with that of the standard. Quantify the amount in the sample by using the peak area and the calibration curve.

The logical relationship for this analytical approach is outlined below.



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Caption: Logical workflow for RP-HPLC analysis.

Applications in Research and Development

Methyl 4-hydroxybutanoate serves as a key building block in organic synthesis.^[1] Its two functional groups allow for a variety of chemical transformations, making it a precursor for more

complex molecules. It has been utilized in the synthesis of chiral γ -hydroxy acid derivatives, which are of interest in the development of novel pharmaceuticals.[1]

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